REACTION_CXSMILES
|
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[CH3:10]O.OS(O)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:10][O:8][C:7]([CH:2]1[CH2:3][CH2:4][C:5](=[O:6])[NH:1]1)=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
purified via Kugelrohr distillation
|
Type
|
CUSTOM
|
Details
|
directly to the next reaction
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1NC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[CH3:10]O.OS(O)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:10][O:8][C:7]([CH:2]1[CH2:3][CH2:4][C:5](=[O:6])[NH:1]1)=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
purified via Kugelrohr distillation
|
Type
|
CUSTOM
|
Details
|
directly to the next reaction
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1NC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |